molecular formula C12H21NO4 B1476872 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid CAS No. 2097980-04-4

4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1476872
CAS No.: 2097980-04-4
M. Wt: 243.3 g/mol
InChI Key: SJIUYIKJOSYUPW-UHFFFAOYSA-N
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Description

4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-2-17-9-10-5-7-13(8-6-10)11(14)3-4-12(15)16/h10H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIUYIKJOSYUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H21NO4, with a molecular weight of 243.3 g/mol. The compound features a piperidine ring and a butanoic acid moiety, which contribute to its reactivity and biological properties.

Structural Characteristics

FeatureDescription
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Functional GroupsPiperidine, carbonyl, carboxylic acid
Purity LevelApproximately 95% when procured

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related piperidine derivatives have shown that they can induce apoptosis in various cancer cell lines by mechanisms such as mitochondrial dysfunction and inhibition of key cellular pathways .

Case Study: Inhibition of Tumor Growth

In vivo studies have demonstrated that piperidine derivatives can inhibit tumor growth in xenograft models. For example, one study reported that a structurally similar compound induced apoptosis in HeLa cells and inhibited tumor angiogenesis through selective inhibition of poly (ADP-ribose) polymerase (PARP) activity .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways, leading to cell death in malignant cells.
  • Targeting Specific Enzymes : Some studies suggest that piperidine derivatives can competitively inhibit enzymes involved in cancer progression, such as PTP1B, enhancing insulin sensitivity and reducing glucose uptake in resistant cells .

Other Biological Activities

Beyond anticancer effects, there is potential for other therapeutic applications:

  • Antimicrobial Activity : Compounds with similar structures have shown promise in antimicrobial applications, although specific data on this compound is limited.
  • Cytotoxic Effects : Preliminary studies suggest cytotoxic activity against various human cancer cell lines, warranting further investigation into its full pharmacological profile .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Piperidine Ring : Utilizing ethoxymethyl precursors.
  • Introduction of the Butanoic Acid Moiety : Through acylation reactions involving activated carboxylic acids.

Synthetic Pathways Overview

StepReaction Type
Piperidine FormationN-Alkylation
Butanoic Acid AttachmentAcylation

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • Functional Groups : The presence of carbonyl and carboxylic acid groups contributes to its reactivity, making it a versatile intermediate in organic synthesis.

Pharmacological Potential

Research indicates that 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through mechanisms such as ROS production and cell cycle arrest .
  • Neurological Applications : Due to its piperidine structure, there is potential for use in treating central nervous system disorders, including cognitive impairments and neurodegenerative diseases .

Case Studies

  • Anticancer Studies : A derivative of a structurally similar compound demonstrated significant inhibition of human lung cancer cells (A549) with an IC50 value indicative of potent activity. This suggests that this compound might similarly affect cancer cell lines .
  • Diabetes Research : Compounds with related structures have shown promise in managing diabetes by improving insulin sensitivity and reducing blood glucose levels in animal models, indicating a possible application for this compound in metabolic disorders .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid typically involves:

  • Functionalization of the piperidine ring at the nitrogen and carbon positions.
  • Introduction of the ethoxymethyl substituent via nucleophilic substitution.
  • Formation of the 4-oxobutanoic acid moiety through appropriate acylation or oxidation steps.

Key Intermediate Preparation

A common intermediate in the synthetic route is the tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, which serves as a protected piperidine derivative allowing selective substitution reactions.

Example Reaction Conditions for Intermediate Synthesis:

Step Reagents & Conditions Yield Notes
Preparation of tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate Reaction of piperidine derivative with methanesulfonyl chloride under basic conditions High (not specified) Protects piperidine nitrogen, activates for substitution

This intermediate is crucial for subsequent nucleophilic substitution reactions introducing various substituents on the piperidine ring.

Introduction of the Ethoxymethyl Group

The ethoxymethyl substituent is introduced via nucleophilic substitution of a suitable leaving group (e.g., mesylate or tosylate) on the piperidine ring with an ethoxy-containing nucleophile.

Typical Reaction Setup:

  • Starting with tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate.
  • Reaction with sodium ethoxide or similar ethoxy nucleophile in polar aprotic solvents like N,N-dimethylacetamide (DMA) or ethanol.
  • Heating under reflux (70–105 °C) for extended periods (12–24 hours).
Parameter Details
Solvent Ethanol or DMA
Base Potassium carbonate or cesium fluoride
Temperature 70–105 °C
Reaction Time 12–24 hours
Yield 58–95% depending on conditions

Example Data:

Yield Base Solvent Temperature Time Notes
95% Potassium carbonate NMP 100–105 °C 24 h High yield, nitrogen protection maintained
84% Potassium carbonate Ethanol/water Reflux 16.5 h Efficient substitution with good product isolation
58–60% Cesium fluoride DMA 85 °C 12–18 h Moderate yield, multiple additions of reagents

These conditions facilitate the substitution of the mesylate group by the ethoxymethyl group on the piperidine nitrogen, enabling further transformations.

Formation of the 4-oxobutanoic Acid Moiety

The 4-oxobutanoic acid side chain is typically introduced via acylation reactions or oxidation of precursor esters or protected acid derivatives.

  • Starting with the substituted piperidine intermediate, the carboxylic acid function is generated by hydrolysis or oxidation.
  • Protection groups such as tert-butyl esters are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free acid.

Representative Synthetic Route Summary

Step Reaction Conditions Yield Notes
1 Protection of piperidine nitrogen as tert-butyl carbamate Standard carbamate formation High Facilitates selective substitution
2 Mesylation of 4-hydroxypiperidine derivative Methanesulfonyl chloride, base High Activates for nucleophilic substitution
3 Nucleophilic substitution with ethoxy nucleophile Potassium carbonate or cesium fluoride, ethanol or DMA, reflux 58–95% Introduces ethoxymethyl group
4 Deprotection and hydrolysis to acid Acidic conditions (e.g., TFA) Moderate to high Yields final this compound

Research Findings and Optimization Notes

  • Base Selection: Potassium carbonate and cesium fluoride are effective bases for nucleophilic substitutions; potassium carbonate tends to give higher yields in ethanol/water mixtures, while cesium fluoride is preferred in DMA for certain substrates.
  • Solvent Effects: Polar aprotic solvents like DMA favor substitution reactions but may require longer reaction times and careful work-up to remove residual solvent.
  • Temperature and Time: Elevated temperatures (85–105 °C) and prolonged reaction times (12–24 hours) optimize conversion but require monitoring to avoid decomposition.
  • Purification: Products are often purified by crystallization or silica gel chromatography depending on the scale and impurities.

Summary Table of Preparation Conditions and Yields

Preparation Step Reagents Solvent Base Temperature Time Yield Comments
Mesylation of piperidine Methanesulfonyl chloride DCM or similar Base RT 1–2 h High Intermediate for substitution
Ethoxymethyl substitution Sodium ethoxide or ethoxy nucleophile Ethanol or DMA K2CO3 or CsF 70–105 °C 12–24 h 58–95% Higher yields with K2CO3 in EtOH
Deprotection to acid TFA or acidic hydrolysis DCM or aqueous - RT or mild heat 1–3 h Moderate to high Final step to free acid

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid with high purity?

  • Methodological Answer : The synthesis typically involves coupling 4-(Ethoxymethyl)piperidine with a suitably activated 4-oxobutanoic acid derivative (e.g., acyl chloride or mixed anhydride). Key steps include:
  • Drying intermediates : Residual solvents (e.g., methanol) can hinder subsequent reactions. Use anhydrous Na₂SO₄ or molecular sieves, and confirm dryness via 1H^1H NMR (absence of solvent peaks at δ 3.3–3.7 ppm) .
  • Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC to track progress.
  • Purification : Column chromatography (e.g., silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity.

Table 1 : Example Reaction Conditions and Yields

Precursor Activation MethodSolventTemperature (°C)Yield (%)Purity (HPLC)
Acyl chlorideTHF0–257298.5
Mixed anhydrideDCM256897.8

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • 1H^1H and 13C^{13}C NMR : Key peaks include:
  • Piperidine protons (δ 1.4–2.8 ppm, multiplet) .
  • Ethoxymethyl group (δ 3.4–3.6 ppm for CH₂O, δ 1.1–1.3 ppm for CH₃) .
  • Ketone carbonyl (δ 207–210 ppm in 13C^{13}C) and acid carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (~1700–1750 cm⁻¹ for ketone and acid) and C-O-C (ethoxy, ~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for enhanced biological activity?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict reactivity at the ketone or piperidine moiety .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications .
  • Machine Learning : Train models on existing bioactivity data to prioritize derivatives for synthesis .

Table 2 : Example Computational Predictions for Derivative Reactivity

Derivative ModificationPredicted ΔG (kcal/mol)Target Binding Affinity (nM)
Ethoxymethyl → Hydroxymethyl-8.212.4
Piperidine → Pyrrolidine-6.918.7

Q. How should researchers resolve contradictions in stability data from different analytical methods?

  • Methodological Answer : Contradictions (e.g., HPLC vs. NMR degradation profiles) require systematic validation:
  • Controlled Stability Studies : Store samples under varying conditions (pH, temperature) and analyze degradation products via LC-MS .
  • Cross-Validation : Compare NMR integration (intact compound) with HPLC peak area. Discrepancies may indicate matrix effects or co-eluting impurities .
  • Kinetic Modeling : Fit degradation data to zero/first-order models to identify dominant degradation pathways .

Q. Example Workflow :

Accelerated stability testing (40°C/75% RH for 4 weeks).

Quantify degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Isolate degradants for structural elucidation (NMR, MS).

Q. What experimental design principles apply to studying the compound’s pharmacokinetic properties?

  • Methodological Answer : Use factorial design to evaluate multiple variables efficiently :
  • Factors : Dose, administration route (oral vs. IV), formulation (salt vs. free acid).
  • Responses : Bioavailability, half-life, clearance.
  • Statistical Analysis : ANOVA to identify significant factors (p < 0.05) and optimize conditions.

Table 3 : Factorial Design Matrix for Pharmacokinetic Study

RunDose (mg/kg)RouteFormulationBioavailability (%)
110OralFree acid45
210IVSodium salt98
320OralSodium salt62

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid

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